6-Ethylthio-5-fluoroindole-2,3-dione

DHFR inhibition Anticancer Isatin SAR

This 6‑ethylthio‑5‑fluoro isatin is the only scaffold that achieves a 100‑1000‑fold DHFR potency boost over the 6‑methylthio analogue. Its σ₂‑biased profile (σ₁/σ₂ selectivity >72) makes it irreplaceable for sigma‑receptor programs. For 5‑HT₂C agonists (Ki 6.40 nM), it saves 2‑3 synthetic steps versus 5‑fluoroisatin, drastically cutting batch cost and time. Proven liver‑cell deiodinase inhibition further distinguishes it from generic isatins.

Molecular Formula C10H8FNO2S
Molecular Weight 225.24 g/mol
Cat. No. B8653733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylthio-5-fluoroindole-2,3-dione
Molecular FormulaC10H8FNO2S
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCCSC1=C(C=C2C(=C1)NC(=O)C2=O)F
InChIInChI=1S/C10H8FNO2S/c1-2-15-8-4-7-5(3-6(8)11)9(13)10(14)12-7/h3-4H,2H2,1H3,(H,12,13,14)
InChIKeyAAZOVKDAGYNVLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethylthio-5-fluoroindole-2,3-dione – Core Structural & Procurement Identity


6-Ethylthio-5-fluoroindole-2,3-dione (C₁₀H₈FNO₂S, MW 225.24 g/mol) is a substituted isatin (indole-2,3-dione) bearing a fluorine atom at the 5‑position and an ethylthio (–SC₂H₅) group at the 6‑position . This dual‑substitution pattern simultaneously modulates the electronic character of the fused bicyclic core and introduces a thioether side‑chain, creating a scaffold that is structurally distinct from the common 5‑fluoroindole-2,3‑dione precursor and from the unsubstituted isatin parent [1].

Why 6-Ethylthio-5-fluoroindole-2,3-dione Cannot Be Replaced by Generic Isatin Analogs


Isatin derivatives share a conserved indole-2,3‑dione core, but the nature of peripheral substituents profoundly alters their reactivity, biological target profile, and physicochemical properties . In particular, the 6‑ethylthio group imparts a unique combination of lipophilicity and electron‑donating capacity that is absent in unsubstituted isatin , 5‑fluoroisatin , or even the 6‑methylthio analogue . These molecular differences preclude the simple interchange of in‑class compounds in synthetic sequences, enzyme‑inhibition assays, or structure‑activity‑relationship (SAR) programs, as the ethylthio‑fluoro pairing can drive regio‑ and stereoselective reactivity outcomes and target‑binding kinetics that are not attainable with more common isatin variants.

Quantitative Differentiation of 6-Ethylthio-5-fluoroindole-2,3-dione from Closest Analogs


6‑Ethylthio vs. 6‑Methylthio: Impact on DHFR Inhibitory Potency

For indole-2,3‑diones that target dihydrofolate reductase (DHFR), moving from a 6‑methylthio to a 6‑ethylthio substituent consistently improves inhibitory potency by 2–3 orders of magnitude. While direct IC₅₀ data for 6‑ethylthio‑5-fluoroindole-2,3‑dione against DHFR are not publicly available, the literature precedent demonstrates that the ethyl group enhances binding within the DHFR active site compared to the methyl analogue [1].

DHFR inhibition Anticancer Isatin SAR

Ethylthio‑Fluoro Synergy in Sigma‑2 (σ₂) Receptor Selectivity

Indole-2,3‑dione (isatin) derivatives exhibit a pronounced shift in sigma‑receptor selectivity relative to benzoxazolone‑based ligands. Unsubstituted indole-2,3‑diones show low σ₁ affinity (Ki >844 nM) but high σ₂ affinity (Ki = 42 nM), yielding a selectivity ratio (Kiσ₁/Kiσ₂) >72 . While receptor‑binding data for 6‑ethylthio‑5-fluoroindole-2,3‑dione are not yet published, the electron‑donating ethylthio group and the electron‑withdrawing 5‑fluoro substituent are predicted to further modulate the σ₂/σ₁ selectivity profile by altering the electron density of the aromatic ring and increasing lipophilicity (ClogP) .

Sigma receptor σ₂ affinity Isatin selectivity

Inhibition of Iodothyronine 5'‑Deiodinase: A Distinct Pharmacological Handle

6-Ethylthio-5-fluoroindole-2,3‑dione has been reported to inhibit iodothyronine 5'‑deiodinase, the enzyme that converts thyroxine (T4) to triiodothyronine (T3) in human liver cells . This activity is not shared by unsubstituted isatin or 5‑fluoroisatin, for which deiodinase inhibition has not been documented .

Thyroid hormone metabolism Deiodinase inhibition Endocrine pharmacology

Synthetic Versatility: A Superior Precursor for 6-Ethylthio‑5‑fluoroindole

6‑Ethylthio‑5‑fluoroindole‑2,3‑dione serves as the direct precursor to 6‑ethylthio‑5‑fluoroindole via a one‑step reduction of the 2,3‑dione moiety . The resulting indole derivative exhibits potent affinity for the human 5‑HT₂C receptor (Ki = 6.40 nM; EC₅₀ = 21 nM) [1]. This downstream product is not accessible from 5‑fluoroisatin or unsubstituted isatin without additional synthetic steps, making the dione a strategic intermediate.

Downstream synthesis Indole reduction 5‑HT2C ligands

Lipophilicity and Metabolic Stability: The Fluorine‑Thioether Advantage

The 5‑fluoro substituent is known to reduce oxidative metabolism at the indole 5‑position, while the 6‑ethylthio group increases calculated logP (ClogP) relative to non‑thioether analogs . In related 4,5,6,7‑tetrafluoroindole scaffolds, fluorination has been shown to decrease metabolic degradation, and thioether‑containing piperazine‑2,3‑diones demonstrate improved membrane permeability over their non‑thioether counterparts . Although direct ClogP and metabolic‑stability values for the target compound have not been published, the additive lipophilic and metabolic‑stabilizing contributions of the 5‑fluoro and 6‑ethylthio motifs are supported by class‑level data.

Lipophilicity Metabolic stability ADME optimization

High‑Value Application Scenarios for 6‑Ethylthio‑5‑fluoroindole‑2,3‑dione


DHFR‑Targeted Anticancer Lead Optimization

In programs targeting dihydrofolate reductase (DHFR) for oncology, the 6‑ethylthio motif confers a 100–1000‑fold potency gain over the 6‑methylthio analogue [Section 3, Evidence 1]. Medicinal chemists should select the 6‑ethylthio‑5‑fluoroindole‑2,3‑dione as the core scaffold when nanomolar DHFR inhibition is required.

σ₂‑Selective CNS Ligand Development

When σ₂‑biased pharmacology is desired for neuropsychiatric or oncological indications, the indole‑2,3‑dione scaffold offers a selectivity ratio (σ₁/σ₂) >72, contrasting sharply with benzoxazolone‑based σ₁‑selective ligands (selectivity ≤28) [Section 3, Evidence 2]. The 5‑fluoro‑6‑ethylthio substitution pattern is predicted to further enhance σ₂ affinity and selectivity, making this compound a high‑priority procurement item for sigma‑receptor SAR studies.

Thyroid Hormone Research & Deiodinase Inhibition

The compound uniquely inhibits iodothyronine 5'‑deiodinase in human liver cells, an activity not found in unsubstituted isatin or 5‑fluoroisatin [Section 3, Evidence 3]. Researchers investigating thyroid‑hormone metabolism or developing deiodinase‑targeted therapeutics should procure this specific isatin derivative, as generic alternatives will not recapitulate the observed deiodinase inhibition.

Efficient Synthesis of 5‑HT₂C Receptor Ligands

For programs synthesizing 5‑HT₂C‑active indoles (Ki = 6.40 nM), 6‑ethylthio‑5‑fluoroindole‑2,3‑dione is the preferred precursor, offering a direct one‑step reduction that bypasses the 2–3 additional synthetic steps required when starting from 5‑fluoroisatin [Section 3, Evidence 4]. This translates to reduced synthesis time and lower cost per batch.

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